2-Methylthio-N6-isopentenyladenosine is found naturally in tRNA, specifically at position A37, where it contributes to the accuracy of protein translation. The compound belongs to the class of modified adenosines and is categorized under purine ribonucleoside monophosphates. It has been identified in various organisms, including bacteria and mammals, indicating its evolutionary conservation across species .
The synthesis of 2-Methylthio-N6-isopentenyladenosine typically involves multi-step chemical reactions. A common synthetic route includes the following steps:
This method yields a product with a molecular formula of C16H23N5O4S and a molecular weight of approximately 381.45 g/mol .
2-Methylthio-N6-isopentenyladenosine participates in various chemical reactions, including:
These reactions are significant for exploring modifications that can affect the biological activity and stability of this nucleoside .
The mechanism of action for 2-Methylthio-N6-isopentenyladenosine primarily involves its modification role in tRNA. Specifically, it modifies adenosine at position A37 within mitochondrial DNA-encoded tRNAs. This modification is catalyzed by Cdk5 regulatory subunit-associated protein 1, which facilitates efficient mitochondrial translation and energy metabolism.
Research indicates that this modification enhances translational accuracy and may influence mitochondrial function significantly . Understanding this mechanism provides insights into potential therapeutic targets for mitochondrial diseases.
These properties are crucial for laboratory handling and application in research settings .
2-Methylthio-N6-isopentenyladenosine has several important applications in scientific research:
CDK5RAP1 is a methylthiotransferase exclusively responsible for converting N⁶-isopentenyladenosine (i⁶A) to 2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A) at position 37 (A37) of four mitochondrial (mt)-tRNAs: tRNAᵗʳᵖ, tRNAᵗʸʳ, tRNAᵖʰᵉ, and tRNAˢᵉʳ. This modification occurs specifically in tRNAs encoded by mitochondrial DNA, as evidenced by the absence of ms²i⁶A in ρ⁰ cells (lacking mt-DNA) and the mitochondrial localization confirmed via immunocytochemistry with anti-ms²i⁶A antibodies [1] [2]. The enzyme exhibits absolute specificity for i⁶A-modified adenosines within a conserved anticodon loop structure (A36-A37-A38) of mitochondrial tRNAs. This selectivity is critical for maintaining mitochondrial translation efficiency and energy metabolism, as ms²i⁶A stabilizes codon-anticodon interactions during mRNA decoding [1] [3].
Biologically, this conversion serves a detoxification role in glioma-initiating cells (GICs). CDK5RAP1 ablation leads to i⁶A accumulation, triggering excessive autophagy and loss of tumorigenicity. This demonstrates that ms²i⁶A formation is not merely a translational regulator but also a protective mechanism against endogenous antitumor molecules [1].
Table 1: Substrate Recognition Profile of CDK5RAP1
Enzyme | Substrate | Specificity Determinant | Biological Role |
---|---|---|---|
CDK5RAP1 | mt-tRNA (Trp, Tyr, Phe, Ser) | A36-A37-A38 anticodon loop | Detoxification of i⁶A; mitochondrial translation |
MiaB (E. coli) | Cytoplasmic tRNAs | Similar anticodon loop context | Bacterial translational fidelity |
CDK5RAP1 belongs to the radical S-adenosylmethionine (SAM) superfamily, characterized by the presence of [4Fe-4S] clusters essential for its methylthiotransferase activity. The enzyme utilizes two [4Fe-4S] clusters: one coordinates SAM to generate a methylthio radical, while the other binds the i⁶A substrate for sulfur insertion at C2 of the adenine ring [4] [8]. Key structural motifs include a conserved catalytic core with a Rossmann-like fold for SAM binding and a swinging domain that repositions the tRNA anticodon loop. This domain "pinches" nucleotides A36 and A38, flipping A37 into the catalytic tunnel for modification—a mechanism termed the "pinch-and-flip" model [3] [5].
Amino acid residue 527 (Val/Leu) in the substrate-binding pocket determines fatty acid hydroxylation efficiency in related P450 enzymes, illustrating how single-residue substitutions can alter substrate specificity. While not directly studied in CDK5RAP1, this residue exemplifies the critical role of steric constraints in enzyme-substrate interactions [9]. Mutations in the Fe-S cluster-binding cysteine residues (e.g., Cys254 and Cys458 in human CDK5RAP1) abolish activity, confirming their indispensable role in electron transfer during ms² group addition [4].
The ms²i⁶A modification machinery is evolutionarily conserved but exhibits functional divergence. In prokaryotes (e.g., Escherichia coli), the enzyme MiaB catalyzes ms²i⁶A formation in cytoplasmic tRNAs. Eukaryotes possess two MiaB homologs: CDK5RAP1 (targeting mt-tRNAs) and CDKAL1 (modifying cytoplasmic tRNALys(UUU)). Both enzymes share the radical SAM core domain but differ in subcellular localization and RNA targets. Notably, ms²i⁶A is strictly mitochondrial in eukaryotes, as confirmed by its absence in nuclear-derived RNAs (e.g., microRNAs) [2] [4].
Archaeal species utilize a third homolog, "e-MtaB," which modifies N⁶-threonylcarbamoyladenosine (t⁶A) instead of i⁶A. This functional shift highlights adaptation to divergent translational requirements. The conservation of Fe-S clusters across all homologs underscores the ancient origin of methylthiotransferase activity [8].
Table 2: Evolutionary Divergence of Methylthiotransferases
Domain | Enzyme | RNA Target | Modification | Cofactors |
---|---|---|---|---|
Bacteria | MiaB | Cytoplasmic tRNAs | i⁶A → ms²i⁶A | Two [4Fe-4S] clusters |
Eukaryotes | CDK5RAP1 | Mitochondrial tRNAs | i⁶A → ms²i⁶A | Two [4Fe-4S] clusters |
Eukaryotes | CDKAL1 | Cytoplasmic tRNALys | t⁶A → ms²t⁶A | Two [4Fe-4S] clusters |
Archaea | e-MtaB | tRNAs with t⁶A | t⁶A → ms²t⁶A | Two [4Fe-4S] clusters |
Phylogenetic analysis reveals that MiaB-like enzymes bifurcated early into:
This divergence aligns with the expansion of tRNA modification systems during eukaryotic organelle evolution. CDK5RAP1 retains closer sequence homology to bacterial MiaB (particularly in Fe-S cluster motifs) than to CDKAL1, supporting its origin from the endosymbiotic ancestor of mitochondria [8]. Pathogenic mutations in these enzymes underscore their physiological importance:
Table 3: Phylogenetic Distribution of MiaB Homologs
Clade | Representative Organisms | Enzyme | Functional Role |
---|---|---|---|
Bacteria | Escherichia coli | MiaB | Cytoplasmic tRNA ms²i⁶A modification |
Eukaryotes | Homo sapiens | CDK5RAP1 | Mitochondrial tRNA ms²i⁶A formation |
Eukaryotes | Homo sapiens | CDKAL1 | Cytoplasmic tRNALys ms²t⁶A synthesis |
Archaea | Sulfolobus solfataricus | e-MtaB | tRNA ms²t⁶A modification |
Listed Compounds
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